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What is the chemical structure of Pascaine?

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An In-depth Technical Guide to Procaine

Abstract: This document provides a comprehensive technical overview of Procaine, a local anesthetic of the amino ester group. It details the chemical structure, physicochemical properties, and common synthesis protocols. Furthermore, it elucidates the primary mechanism of action, including relevant signaling pathways, and presents experimental data in a structured format for clarity. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Procaine, first synthesized in 1905, is a local anesthetic agent historically marketed under the trade name Novocain.[1][2] It functions primarily as a sodium channel blocker, effectively inhibiting the transmission of pain signals.[3][4] Chemically, it is an amino ester compound, specifically the 2-(diethylamino)ethyl ester of 4-aminobenzoic acid.[5][6] While its use has been partially superseded by more modern anesthetics like lidocaine, procaine remains relevant in certain dental and medical procedures and is a subject of ongoing research for other potential therapeutic applications, including as a DNA-demethylating agent and in cancer therapy.[1][7]

Chemical Structure and Identification

Procaine is structurally characterized by three key components: a lipophilic aromatic ring (p-aminobenzoic acid), an intermediate ester linkage, and a hydrophilic tertiary amine group.[2][6] This amphipathic structure is crucial for its anesthetic activity, allowing it to penetrate the neuronal membrane and bind to its target site.



The definitive chemical structure and identifiers for Procaine are provided below.

IUPAC Name: 2-(diethylamino)ethyl 4-aminobenzoate[6][9]

Molecular Formula: C13H20N2O2[5][9]

CAS Number: 59-46-1[9][10]

• Canonical SMILES: CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[11]

InChl Key: MFDFERRIHVXMIY-UHFFFAOYSA-N[1][9]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. Procaine is typically available as a white, crystalline powder.[5] Key quantitative data are summarized in Table 1.

Property	Value	Source
Molecular Weight	236.31 g/mol	[6][9]
Melting Point	61 °C	[2][6]
рКа	8.9 - 9.04	[2][3]
Water Solubility	9.45 x 10 ³ mg/L (30 °C)	[6]
LogP (Octanol-Water)	1.9 (Computed)	[6]

Table 1: Key Physicochemical Properties of Procaine.

Experimental Protocols: Synthesis of Procaine

Procaine can be synthesized via several routes. A common and illustrative method is the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol.[6][12] An alternative approach involves the transesterification of ethyl 4-aminobenzoate (Benzocaine).[13]



Protocol: Synthesis via Transesterification of Ethyl 4-Aminobenzoate[13]

This protocol describes a solvent-free, microwave-assisted synthesis, which represents a green chemistry approach to producing procaine.

Reagents and Materials:

- Ethyl 4-aminobenzoate (Benzocaine)
- 2-(diethylamino)ethanol
- Sodium ethoxide (catalyst)
- Microwave synthesizer
- Thin Layer Chromatography (TLC) plate (Silica gel)
- Eluent system: Hexane: Ethyl Acetate (1:1 v/v)
- UV lamp for visualization

Procedure:

- Combine ethyl 4-aminobenzoate and 2-(diethylamino)ethanol in a suitable reaction vessel.
- Add a catalytic amount of sodium ethoxide to the mixture.
- Place the reaction vessel in a microwave synthesizer and irradiate at a set power (e.g., 700W).
- Monitor the reaction progress periodically (e.g., every 2-3 minutes) using Thin Layer Chromatography (TLC).
- Spot the reaction mixture on a TLC plate alongside standards of the starting material (benzocaine) and product (procaine).
- Develop the TLC plate using a hexane:ethyl acetate (1:1) eluent system.



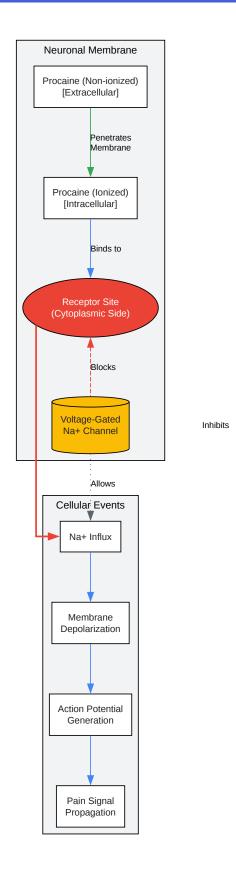
- Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to benzocaine has disappeared and the spot for procaine is prominent.
- The reaction typically reaches completion within 10-15 minutes under these conditions.[13]
- Upon completion, the product can be purified using appropriate extraction and recrystallization techniques.

Mechanism of Action and Signaling Pathways Primary Anesthetic Mechanism

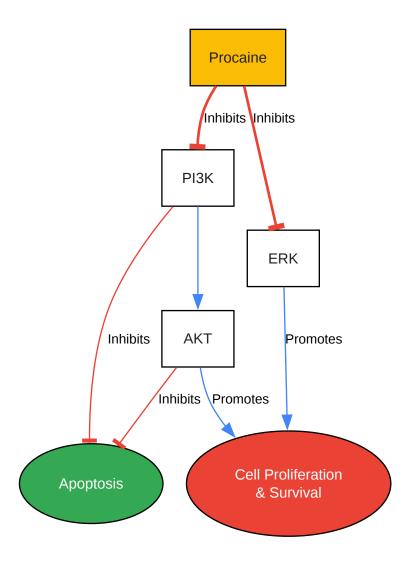
The principal mechanism of action for procaine as a local anesthetic is the blockade of voltage-gated sodium channels on the inner surface of the neuronal membrane.[3][6][14] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane and the generation of an action potential.[4][14] By preventing the propagation of this electrical signal, procaine effectively blocks the sensation of pain.[14]

The process can be visualized as a logical workflow:









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